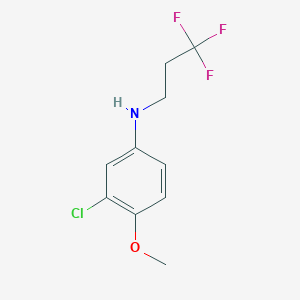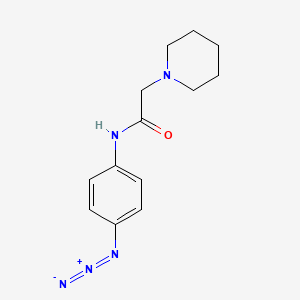propanedioic acid CAS No. 917910-70-4](/img/structure/B12617738.png)
[(2-Bromo-1,3-thiazol-5-yl)methyl](methyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid typically involves the bromination of a thiazole derivative followed by the introduction of a propanedioic acid moiety. One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide to form 2-bromo-1,3-thiazole. This intermediate is then reacted with methyl malonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Scientific Research Applications
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-thiazole: A simpler analog that lacks the propanedioic acid moiety.
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position.
2-Aminothiazole: A precursor in the synthesis of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid.
Uniqueness
(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid is unique due to the presence of both a bromine atom and a propanedioic acid moiety on the thiazole ring
Properties
CAS No. |
917910-70-4 |
|---|---|
Molecular Formula |
C8H8BrNO4S |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
2-[(2-bromo-1,3-thiazol-5-yl)methyl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-8(5(11)12,6(13)14)2-4-3-10-7(9)15-4/h3H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
IZZYDXNFFWLYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=C(S1)Br)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)
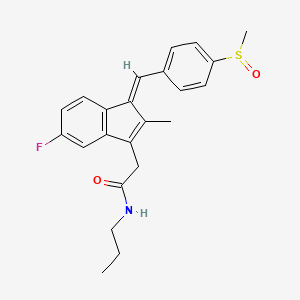
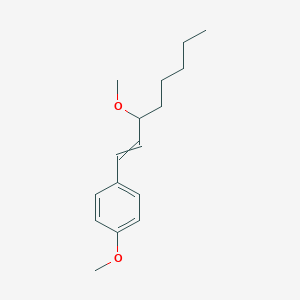
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)

![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)
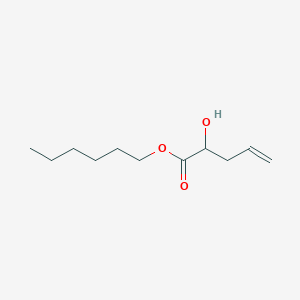
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
